N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid
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Overview
Description
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid is a compound that combines the structural features of 5-nitrothiophene and L-glutamic acid. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitro group on the thiophene ring and the glutamic acid moiety provides unique chemical properties that can be exploited for different scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with L-glutamic acid. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group on the thiophene ring can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The nitro group on the thiophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The glutamic acid moiety can interact with amino acid transporters and receptors, affecting cellular metabolism and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
5-Nitrothiophene-2-carboxylic acid: Shares the nitrothiophene core but lacks the glutamic acid moiety.
N-(5-Nitrothiophene-2-carbonyl)-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
N-(5-Nitrothiophene-2-carbonyl)-L-alanine: Similar structure but with alanine instead of glutamic acid.
Uniqueness
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid is unique due to the presence of both the nitrothiophene and glutamic acid moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
64624-39-1 |
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Molecular Formula |
C10H10N2O7S |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
(2S)-2-[(5-nitrothiophene-2-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C10H10N2O7S/c13-8(14)4-1-5(10(16)17)11-9(15)6-2-3-7(20-6)12(18)19/h2-3,5H,1,4H2,(H,11,15)(H,13,14)(H,16,17)/t5-/m0/s1 |
InChI Key |
FCLPUXDQNWIJKO-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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